molecular formula C27H23FN4O2 B6510958 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 931737-53-0

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B6510958
CAS RN: 931737-53-0
M. Wt: 454.5 g/mol
InChI Key: HWDWQYQZIBMYSD-UHFFFAOYSA-N
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Description

The compound “2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]quinoline ring, a benzyl group, and an acetamide group . It also contains three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline ring system is a fused ring system that contains nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like electrophilic substitution, due to the presence of aromatic rings .

Scientific Research Applications

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .

properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-10-18(2)12-21(11-17)29-25(33)16-32-27(34)23-15-31(14-19-6-4-3-5-7-19)24-9-8-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDWQYQZIBMYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide

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